4-Bromo Substituent Delivers 2.3-Fold Greater Inhibitory Potency Than the Unsubstituted Phenyl Analog
In a head-to-head series evaluating the effect of 4-phenyl substitution on SREBP inhibitory activity, the 4-bromo analog (compound 5d, corresponding to 4-(4-bromophenyl)isoxazol-5-amine) exhibited an IC50 of 9.8 ± 0.6 μM. This represents a 2.3-fold improvement in potency compared to the unsubstituted phenyl analog (5a, IC50 = 23.0 ± 5.6 μM) [1]. The 4-bromo analog also outperformed the 4-fluoro (5b, IC50 = 12.4 ± 3.1 μM) and 4-methoxy (7, IC50 = 13.0 ± 3.3 μM) analogs, demonstrating that the bromine atom provides an optimal balance of steric and electronic effects for target engagement [1].
| Evidence Dimension | Inhibitory potency (IC50) against SREBP activation |
|---|---|
| Target Compound Data | IC50 = 9.8 ± 0.6 μM (Compound 5d, 4-Br substituent) |
| Comparator Or Baseline | Unsubstituted phenyl: IC50 = 23.0 ± 5.6 μM (Compound 5a); 4-F: IC50 = 12.4 ± 3.1 μM (Compound 5b); 4-Cl: IC50 = 10.7 ± 0.9 μM (Compound 5c); 4-OMe: IC50 = 13.0 ± 3.3 μM (Compound 7) |
| Quantified Difference | 2.3-fold more potent than unsubstituted phenyl; 1.3-fold more potent than 4-fluoro; 1.1-fold more potent than 4-chloro |
| Conditions | In vitro SREBP activation inhibition assay; values reported as mean ± SD, n ≥ 3 |
Why This Matters
For teams advancing SREBP-related programs, selecting the 4-bromo analog provides a measurable starting potency advantage that can directly influence lead optimization trajectories.
- [1] J. Med. Chem. 2011, 54, 13, 4923–4927 (Table 2, Supporting Information). Synthesis and Evaluation of Diarylthiazole Derivatives that Inhibit Activation of Sterol Regulatory Element-Binding Proteins. DOI: 10.1021/jm200304y. View Source
